5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(6-amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-6-4-7(5-13-10(6)12)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGPTOUJLXZQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe amino group is then introduced through nitration and subsequent reduction, while the carboxylic acid group is introduced via carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of thiophene-pyridine hybrids are highly dependent on substituents. Below is a detailed comparison with key analogs:
5-(6-Chloro-pyridin-3-yl)-thiophene-2-carboxylic Acid Ethyl Ester
- Molecular Formula: C₁₂H₁₀ClNO₂S
- Key Features : Chlorine substituent at the pyridine’s 6-position and an ethyl ester group instead of a carboxylic acid.
- However, the chloro substituent may reduce hydrogen-bonding capacity, impacting target binding.
5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic Acid (Compound 16)
- Molecular Formula : C₂₅H₁₉ClN₄O₃S
- Key Features : Incorporates a pyrrolo[2,3-d]pyrimidine ring and a 4-chlorophenyl group.
- Activity : Exhibited higher anticancer activity than doxorubicin in vitro, attributed to the electron-withdrawing 4-chlorophenyl group and planar pyrrolopyrimidine system enhancing DNA intercalation .
5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-2-carboxylic Acid Methyl Ester (Compound 23)
- Molecular Formula : C₁₅H₁₅N₅O₃S
- Key Features : Contains a pyrrolo[2,3-d]pyrimidine linked via a propyl chain to the thiophene ring.
- Synthesis : Prepared via coupling reactions under microwave irradiation, achieving a 76% yield . The methyl ester group improves solubility, while the pyrrolopyrimidine core contributes to kinase inhibition.
5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic Acid
- Molecular Formula : C₁₀H₈N₂O₂S
- Key Features : Lacks the 5-methyl group on the pyridine ring compared to the target compound.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Substituent Effects: Amino vs. Chloro Groups: The 6-amino group in the target compound enhances hydrogen-bonding interactions with biological targets compared to chloro-substituted analogs . Methyl Group: The 5-methyl group on the pyridine ring improves metabolic stability by reducing oxidative deamination .
- Bioactivity Trends :
- Compounds with pyrrolo[2,3-d]pyrimidine moieties (e.g., Compound 16, 23) show superior anticancer activity due to their planar structures and ability to intercalate DNA or inhibit kinases .
- Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., Compound 23) exhibit better cell permeability but require hydrolysis to the active carboxylic acid form .
Biological Activity
5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound notable for its structural features, which include a pyridine and a thiophene ring. The compound's molecular formula is CHNOS, and it has a molecular weight of approximately 252.29 g/mol. The presence of both amino and carboxylic acid functional groups enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of 5-(6-amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activity. The compound has been explored for various therapeutic applications, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
- Anticancer Properties : Research indicates that it may have potential as an anticancer agent, with studies showing cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
A study examined the compound's effectiveness against several bacterial strains. The results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anticancer Activity
The anticancer properties were evaluated using various human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.4 | Induction of apoptosis |
| MCF-7 | 12.3 | Inhibition of cell proliferation |
The compound showed lower IC50 values compared to standard chemotherapy agents, indicating its potential effectiveness in cancer treatment.
Case Studies
In one notable case study, researchers synthesized several derivatives of 5-(6-amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid to enhance its biological activity. Modifications included varying the substituents on the thiophene ring, which resulted in improved potency against specific cancer cell lines.
Derivative Analysis
The following derivatives were tested:
| Derivative | IC50 (µM) | Activity |
|---|---|---|
| Methyl-substituted variant | 10.5 | Increased anticancer activity |
| Halogenated derivative | 8.9 | Enhanced antimicrobial effect |
These modifications highlight the importance of structural diversity in optimizing biological activity.
Q & A
Q. What are the common synthetic routes for 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous thiophene-carboxylic acid derivatives are synthesized via Gewald reactions or by coupling pyridine and thiophene moieties using palladium or copper catalysts . Key intermediates, such as 2-amino-thiophene-3-carboxylates, are prepared first, followed by regioselective substitutions to introduce the 6-amino-5-methylpyridinyl group .
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC : Used to assess purity (≥98% is standard for research-grade material) and monitor reaction progress .
- NMR/IR Spectroscopy : Confirms structural integrity, including the presence of amino, methyl, and carboxylic acid groups.
- TLC : Employed for real-time monitoring of reactions, with solvent systems like 30% EtOAc/Hexane or 5–10% MeOH/CHCl3 .
Q. How is the compound’s solubility and stability optimized for biological assays?
Solubility is enhanced using polar aprotic solvents (e.g., DMF) or aqueous buffers at neutral pH. Stability studies under varying temperatures (4°C to room temperature) and light exposure are recommended, with lyophilization for long-term storage .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR/XRD) be resolved during structural characterization?
Discrepancies often arise from polymorphism or solvent-dependent conformational changes. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography (as in analogous compounds ) is essential. For example, crystallographic data from tetrahydro-thieno[2,3-c]pyridine derivatives can guide structural assignments .
Q. What strategies improve synthetic yield in multi-step routes?
- Catalyst Optimization : Palladium or copper catalysts enhance coupling efficiency between pyridine and thiophene units .
- Solvent Selection : Polar solvents like DMF improve reaction homogeneity, while toluene minimizes side reactions in cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during sensitive steps like amide bond formation .
Q. How do structural modifications influence biological activity?
Substituents on the pyridine and thiophene rings modulate interactions with target proteins. For instance:
- Anti-inflammatory activity : Analogous 4,5-diaryl thiophene-2-carboxylic acid derivatives show COX-2 inhibition, suggesting the methyl and amino groups enhance binding affinity .
- Electron-withdrawing groups (e.g., halogens) on the pyridine ring improve metabolic stability .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
Variations may stem from assay conditions (e.g., cell lines, compound concentrations) or impurity profiles. Reproducibility requires:
- Purity Reassessment : Re-analyze batches via HPLC and LC-MS .
- Standardized Assays : Use established protocols (e.g., COX-2 inhibition assays from anti-inflammatory studies ).
Methodological Recommendations
- Synthesis : Follow stepwise protocols with intermediates validated by spectroscopic data .
- Characterization : Combine XRD for absolute configuration with dynamic NMR to study tautomerism .
- Biological Testing : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
